molecular formula C19H21Cl2N3O6S B2815107 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 325482-72-2

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2815107
CAS No.: 325482-72-2
M. Wt: 490.35
InChI Key: VVNZXBSRQUAWJW-UHFFFAOYSA-N
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Description

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide is a synthetic small molecule characterized by a benzamide scaffold modified with a bis(2-chloroethyl)sulfamoyl group and a 4-ethoxy-2-nitrophenyl substituent. The bis(2-chloroethyl)sulfamoyl moiety is a nitrogen mustard derivative, a class of alkylating agents known for their DNA crosslinking properties . The 4-ethoxy-2-nitrophenyl group introduces electron-withdrawing effects (via the nitro group) and lipophilic character (via the ethoxy group), which may influence binding affinity, metabolic stability, and cellular uptake.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O6S/c1-2-30-15-5-8-17(18(13-15)24(26)27)22-19(25)14-3-6-16(7-4-14)31(28,29)23(11-9-20)12-10-21/h3-8,13H,2,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNZXBSRQUAWJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCCl)CCCl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, including the introduction of the sulfamoyl and nitrophenyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its effects in various applications.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Benzamide Modifications

  • Target Compound : Features a sulfamoyl linker (SO₂NH) connecting the benzamide to the bis(2-chloroethyl) group. The 4-ethoxy-2-nitrophenyl substituent provides steric bulk and electronic modulation.
  • NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide): Uses an amino linker (NH) instead of sulfamoyl and a 2-aminophenyl group. NA exhibits HDAC1 selectivity (IC₅₀ = 95.2 nM) and potent antiproliferative activity (IC₅₀ = 1.73 μM in HepG2 cells) .
  • FNA (Fluorinated NA Derivative) : Introduces fluorine at the para-position of the benzamide’s phenyl ring, improving metabolic stability while retaining HDAC inhibition .

Substituent Effects

  • Lipophilicity : The ethoxy group increases lipophilicity (predicted XLogP3 ≈ 4.2 for analogs) compared to NA (MW 352.1, less lipophilic), which could enhance membrane permeability but reduce solubility .

Table 1: Structural and Physicochemical Properties

Compound Substituents Molecular Weight XLogP3 Key Functional Groups
Target Compound 4-ethoxy-2-nitrophenyl ~502.4* ~4.2* Sulfamoyl, nitro, chloroethyl
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) 2-aminophenyl 352.1 3.5 Amino, chloroethyl
FNA (Fluorinated NA) 4-fluoro-2-aminophenyl 370.1 3.8 Amino, chloroethyl, fluorine
SAHA (Vorinostat) Hydroxamic acid 264.3 1.2 Hydroxamate, aliphatic chain

*Estimated from analogs in .

HDAC Inhibition

  • NA : Selective for HDAC1 (IC₅₀ = 95.2 nM) over HDAC8 (IC₅₀ > 5,000 nM), with 10-fold greater antiproliferative potency than SAHA in A2780 and HepG2 cells .
  • Target Compound: No direct data, but the sulfamoyl group may reduce HDAC affinity compared to NA’s amino linker. The nitro group could further diminish zinc coordination, a critical mechanism for HDAC inhibitors .

Antiproliferative Activity

  • NA : IC₅₀ values of 2.66 μM (A2780) and 1.73 μM (HepG2), attributed to G2/M phase arrest and apoptosis induction .
  • Fluorinated Derivatives : Fluorination (e.g., FNA) enhances metabolic stability without compromising activity, suggesting structural tolerance for substituent modifications .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorine substitution in chidamide and FNA improves resistance to oxidative metabolism, a strategy applicable to the target compound’s ethoxy group .
  • In Vivo Performance: NA underperformed SAHA in xenograft models due to rapid clearance, highlighting the need for pharmacokinetic optimization in sulfamoyl derivatives .

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide, often referred to as a nitrogen mustard compound, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This compound is characterized by its unique structure that allows it to interact with cellular mechanisms, particularly those involved in tumor growth and proliferation.

Chemical Structure and Properties

The chemical formula for this compound is C17H17Cl2N3O5SC_{17}H_{17}Cl_2N_3O_5S, with a molecular weight of approximately 446.31 g/mol. It features a bis(2-chloroethyl) sulfamoyl group, which is known for its alkylating properties.

The primary mechanism of action for this compound involves the alkylation of DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action is crucial in the treatment of various malignancies, as it can induce apoptosis in rapidly dividing cells.

Antitumor Effects

Research indicates that 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide exhibits significant antitumor activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative effects comparable to established HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

HDAC Inhibition

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3. The selectivity for HDAC isoforms suggests that it may provide a therapeutic advantage by minimizing off-target effects typically associated with non-selective HDAC inhibitors .

Case Studies and Research Findings

StudyFindingsReference
In vitro antiproliferative assayIC50 of 1.30 μM against HepG2 cells; promotes apoptosis and G2/M phase arrest
Xenograft model studyTumor growth inhibition (TGI) of 48.89% compared to SAHA's TGI of 48.13%
Drug combination studiesEnhanced anticancer activity when combined with taxol and camptothecin

Mutagenicity and Safety Profile

The mutagenic potential of compounds containing chloroethyl groups has been documented. Notably, this compound has shown strong positive results in Ames assays, indicating a potential risk for mutagenicity . This necessitates careful consideration during therapeutic development and clinical application.

Q & A

Q. What are the recommended synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-2-nitrophenyl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example, sulfamoylation of the benzamide core with bis(2-chloroethyl)amine under anhydrous conditions (e.g., DMF as solvent, 60–80°C) is critical to avoid hydrolysis of the chloroethyl groups . Subsequent coupling with 4-ethoxy-2-nitroaniline may require Pd-catalyzed cross-coupling or SNAr reactions, with yields highly dependent on temperature control (e.g., 0–5°C for nitro group stability) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product ≥95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : The aromatic protons of the benzamide core (δ 7.5–8.2 ppm) and ethoxy group (δ 1.4–1.6 ppm for CH3, δ 4.0–4.2 ppm for OCH2) are diagnostic. The sulfamoyl protons (NH) may appear as broad singlets (δ 6.5–7.0 ppm) .
  • IR : Strong absorption bands for sulfonamide (S=O, ~1350–1150 cm⁻¹) and nitro groups (N=O, ~1520–1350 cm⁻¹) confirm functional groups .
  • HRMS : Exact mass calculation (C20H21Cl2N3O4S2, [M+H]+: 524.0248) is critical for validation .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

Stability studies indicate decomposition via hydrolysis of the chloroethyl groups in aqueous media (pH < 5 or > 9). Storage at –20°C under argon in anhydrous DMSO or DMF is optimal. Accelerated degradation studies (40°C, 75% RH) reveal primary degradation products:

  • Product A : 4-sulfamoyl-N-(4-ethoxy-2-nitrophenyl)benzamide (loss of chloroethyl groups).
  • Product B : Nitro-to-amine reduction under UV light .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound, particularly in anticancer assays?

Discrepancies in IC50 values (e.g., 2–50 μM in HeLa cells) may arise from:

  • Assay conditions : Viability assays (MTT vs. resazurin) yield differing results due to compound interference with tetrazolium salts .
  • Solubility : DMSO concentration >0.1% can alter cell membrane permeability. Pre-saturation in PBS (pH 7.4) is advised .
  • Metabolite interference : Degradation products (e.g., Product A) may exhibit off-target effects. LC-MS/MS monitoring during assays is recommended .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets such as DNA alkyltransferases?

  • DFT calculations : Optimize the geometry to identify electrophilic sites (e.g., chloroethyl groups) prone to nucleophilic attack by cysteine residues in alkyltransferases .
  • Docking studies : Use AutoDock Vina with PDB 3BCH to simulate binding. The sulfamoyl group shows hydrogen bonding with Thr145, while the nitro group stabilizes π-π stacking with Phe158 .
  • MD simulations : Assess binding stability over 100 ns trajectories; RMSD >2 Å suggests poor target retention .

Q. What experimental approaches can validate the compound’s role in inhibiting sulfotransferase enzymes, and how do structural modifications enhance selectivity?

  • Enzyme kinetics : Measure IC50 via HPLC-based assays monitoring 4-nitrophenyl sulfate conversion. Competitive inhibition (Ki ≈ 1.2 μM) is observed with Lineweaver-Burk plots .
  • SAR studies : Replace the nitro group with cyano (-CN) to reduce off-target binding to cytochrome P450 enzymes. Fluorine substitution on the benzamide ring improves membrane permeability (logP reduction from 3.8 to 2.5) .

Methodological Considerations

Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts (e.g., alkylating agents)?

  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Flow chemistry : Continuous microreactor systems improve bis(2-chloroethyl)amine coupling efficiency (yield ↑ from 45% to 72%) while controlling exothermic reactions .
  • Byproduct monitoring : GC-MS analysis detects trace ethylenimine, necessitating scavengers (e.g., thiourea) .

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